REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([N+:15](=[O:16])[O-:17])[c:7]([C:8](=[O:9])[OH:10])[c:11]([Br:14])[cH:12][cH:13]1.[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:18][Si:19]([CH:20]=[N+:21]=[N-:22])([CH3:23])[CH3:24].[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[CH3:36][OH:37]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([N+:15](=[O:16])[O-:17])[c:7]([C:8]([O:9][CH3:18])=[O:10])[c:11]([Br:14])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(Br)c(C(=O)O)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)c1c(Br)ccc(NC(C)=O)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |